Ebastine-d5

Description

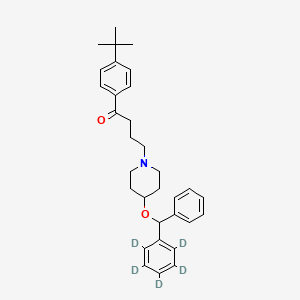

Structure

3D Structure

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJALKDDGIKVBE-UAVBZTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Molecular Weight of Ebastine-d5

This technical guide provides a comprehensive overview of the molecular weight of Ebastine-d5, an isotopically labeled form of Ebastine. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who require precise information for applications such as quantitative analysis using mass spectrometry, where Ebastine-d5 serves as an internal standard.

Molecular Weight and Composition of Ebastine-d5

Ebastine-d5 is a deuterated analog of Ebastine, a second-generation H1 histamine receptor antagonist. The incorporation of five deuterium atoms increases the mass of the molecule, allowing it to be distinguished from the unlabeled compound in mass spectrometric analyses.

The molecular formula for Ebastine-d5 is C₃₂H₃₄D₅NO₂.[1][2][3] The reported molecular weight is approximately 474.69 g/mol .[1][3] Other sources report the molecular weight as 474.7 g/mol .[2][4]

Data Presentation: Molecular Weight Breakdown

The following table provides a detailed breakdown of the molecular weight of Ebastine-d5 based on its elemental composition. The atomic weights of the constituent elements are provided to four decimal places for accuracy.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 32 | 12.011 | 384.352 |

| Hydrogen | H | 34 | 1.008 | 34.272 |

| Deuterium | D | 5 | 2.014 | 10.070 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 474.699 |

Note: The total calculated molecular weight may vary slightly from reported values due to rounding and the specific isotopic abundances used in the calculation.

Experimental Protocol: Determination of Molecular Weight by Mass Spectrometry

The accurate determination of the molecular weight of a compound like Ebastine-d5 is crucial for its characterization and use as an internal standard. Mass spectrometry is the primary technique employed for this purpose.

Methodology: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Objective: To determine the accurate mass and confirm the molecular weight of Ebastine-d5.

Materials and Reagents:

-

Ebastine-d5 sample

-

High-purity solvent (e.g., methanol or acetonitrile)

-

Volatile acid (e.g., formic acid) for promoting ionization

-

Calibrant solution for the mass spectrometer

Instrumentation:

-

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation: A dilute solution of Ebastine-d5 is prepared by dissolving a small amount of the compound in the chosen high-purity solvent. A typical concentration is in the range of 1-10 µg/mL. A small amount of formic acid (e.g., 0.1% v/v) is often added to the solution to facilitate the formation of protonated molecules, [M+H]⁺.

-

Instrument Calibration: The mass spectrometer is calibrated using a standard solution with known masses across a wide range. This ensures high mass accuracy.

-

Infusion and Ionization: The prepared Ebastine-d5 solution is introduced into the ESI source via direct infusion using a syringe pump at a constant flow rate. In the ESI source, the sample solution is nebulized, and a high voltage is applied, leading to the formation of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For Ebastine-d5, the most common ion observed will be the protonated molecule, [C₃₂H₃₄D₅NO₂ + H]⁺.

-

Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., TOF). In a TOF analyzer, ions are accelerated by an electric field and travel through a field-free drift tube. The time it takes for an ion to reach the detector is proportional to the square root of its mass-to-charge ratio (m/z). Lighter ions travel faster and reach the detector first, followed by heavier ions.

-

Data Acquisition and Processing: The detector records the arrival time of the ions, which is then converted into a mass spectrum showing the relative abundance of ions as a function of their m/z. The accurate mass of the [M+H]⁺ ion of Ebastine-d5 is determined from this spectrum. The molecular weight of the neutral molecule is then calculated by subtracting the mass of a proton.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the molecular weight of Ebastine-d5 using ESI-TOF Mass Spectrometry.

Caption: Workflow for Molecular Weight Determination of Ebastine-d5.

References

An In-depth Technical Guide to Ebastine-d5: Chemical Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ebastine-d5, a deuterated analog of the second-generation antihistamine, Ebastine. This document details its chemical structure, and physicochemical properties, and focuses on its critical role as an internal standard in the quantitative analysis of Ebastine and its metabolites. Detailed experimental protocols for bioanalytical methods and a visualization of the metabolic pathway of Ebastine are included to support research and drug development activities.

Chemical Structure and Properties

Ebastine-d5 is a stable isotope-labeled version of Ebastine, where five hydrogen atoms on one of the phenyl rings of the diphenylmethoxy group have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, which is essential for its use in mass spectrometry-based analytical methods.

The chemical structure of Ebastine-d5 is presented below:

Chemical Structure: 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(phenyl(phenyl-d5)methoxy)-1-piperidinyl]-1-butanone

Image of the chemical structure of Ebastine-d5

(Note: An image would be placed here in a final document)

Physicochemical Properties

A summary of the key physicochemical properties of Ebastine-d5 is provided in the table below, facilitating easy comparison and reference.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₄D₅NO₂ | [1] |

| Molecular Weight | 474.69 g/mol | [2] |

| CAS Number | 1216953-13-7 | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | Commercially available standard |

| Storage Conditions | -20°C | Commercially available standard |

Synthesis and Purification

While specific, detailed proprietary synthesis protocols for commercially available Ebastine-d5 are not publicly disclosed, the general principles for the synthesis of deuterated compounds involve the use of deuterated reagents in the chemical synthesis process. For Ebastine-d5, this would likely involve the use of deuterated benzophenone or a related deuterated precursor during the synthesis of the diphenylmethoxy moiety.

General Synthetic Approach:

The synthesis of Ebastine typically involves the reaction of 1-[4-(1,1-dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one with a diphenylmethyl halide. To introduce the deuterium labels, a deuterated version of the diphenylmethyl halide, such as (phenyl-d5)phenylmethyl bromide, would be utilized.

Purification:

The purification of isotopically labeled standards like Ebastine-d5 is critical to ensure their accuracy in quantitative assays. High-performance liquid chromatography (HPLC) is a common technique employed for the purification of such standards to achieve high chemical and isotopic purity. The purity is typically assessed by a combination of HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Role as an Internal Standard in Bioanalysis

The primary application of Ebastine-d5 is as an internal standard (IS) in the quantitative analysis of Ebastine and its metabolites in biological matrices, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis for several reasons:

-

Similar Physicochemical Properties: Ebastine-d5 has nearly identical chemical and physical properties to Ebastine, meaning it behaves similarly during sample extraction, chromatography, and ionization.

-

Correction for Matrix Effects: It effectively compensates for variations in sample preparation and matrix effects (ion suppression or enhancement) that can occur in complex biological samples.

-

Improved Accuracy and Precision: The use of Ebastine-d5 as an internal standard significantly improves the accuracy and precision of the analytical method.

Experimental Protocols: Quantification of Ebastine by LC-MS/MS

Below is a detailed experimental protocol for the simultaneous determination of Ebastine and its active metabolite, Carebastine, in human plasma using LC-MS/MS with a deuterated internal standard like Ebastine-d5. This protocol is a composite based on several published methods.[4][5][6]

Materials and Reagents

-

Ebastine and Carebastine reference standards

-

Ebastine-d5 (or other suitable deuterated analog) as an internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium acetate (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Sample Preparation (Protein Precipitation Method)

-

Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing Ebastine-d5).

-

Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

-

Vortexing: Vortex the mixture for 1 minute.

-

Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the clear supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

-

Injection: Inject an aliquot (e.g., 5-10 µL) of the final sample into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Ebastine: m/z 470.3 → 268.2Carebastine: m/z 484.3 → 282.2Ebastine-d5: m/z 475.3 → 268.2 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Metabolism of Ebastine

Ebastine is a prodrug that is extensively metabolized in the liver to its pharmacologically active carboxylic acid metabolite, Carebastine. The metabolism primarily involves the cytochrome P450 (CYP) enzyme system.[7] Understanding this metabolic pathway is crucial for interpreting pharmacokinetic data and for the simultaneous quantification of the parent drug and its active metabolite.

The major metabolic pathways of Ebastine are hydroxylation and N-dealkylation. Ebastine is first hydroxylated to Hydroxyebastine, which is then further oxidized to the active metabolite, Carebastine. Both CYP3A4 and CYP2J2 have been identified as key enzymes in these transformations.[1][8]

Metabolic Pathway of Ebastine

Caption: Metabolic pathway of Ebastine to its active metabolite Carebastine and other metabolites.

Experimental Workflow for Bioanalysis

The overall workflow for the quantitative analysis of Ebastine in a biological matrix using Ebastine-d5 as an internal standard involves several key steps, from sample collection to data analysis.

Caption: General workflow for the quantitative bioanalysis of Ebastine using an internal standard.

Conclusion

Ebastine-d5 is an indispensable tool for the accurate and precise quantification of Ebastine and its metabolites in biological matrices. Its use as an internal standard in LC-MS/MS assays addresses the challenges of matrix effects and procedural variability, ensuring reliable data for pharmacokinetic, toxicokinetic, and clinical studies. This technical guide provides researchers, scientists, and drug development professionals with the fundamental knowledge and practical protocols necessary for the effective utilization of Ebastine-d5 in their analytical workflows.

References

- 1. What is the mechanism of Ebastine? [synapse.patsnap.com]

- 2. Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsdronline.com [ijpsdronline.com]

- 7. moravek.com [moravek.com]

- 8. Myocardial pharmacokinetics of ebastine, a substrate for cytochrome P450 2J, in rat isolated heart - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Purification of Ebastine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of Ebastine-d5, a deuterated analog of the second-generation antihistamine, Ebastine. The incorporation of five deuterium atoms into one of the phenyl rings of the diphenylmethoxy moiety makes Ebastine-d5 an invaluable tool in pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for precise quantification in bioanalytical assays.

This document outlines the synthetic pathway, provides detailed experimental protocols, summarizes key quantitative data, and includes visualizations of the chemical synthesis and purification workflows.

Synthetic Strategy

The synthesis of Ebastine-d5 is a multi-step process that strategically introduces the deuterium label at the diphenylmethanol stage. The overall synthesis can be divided into three key stages:

-

Preparation of the Deuterated Intermediate: Synthesis of Diphenylmethanol-d5.

-

Formation of the Piperidine Intermediate: Coupling of Diphenylmethanol-d5 with 4-hydroxypiperidine.

-

Final N-Alkylation: Reaction of the deuterated piperidine intermediate with 4-chloro-1-(4-tert-butylphenyl)-1-butanone to yield Ebastine-d5.

Chemical Synthesis Workflow

Caption: Synthetic workflow for Ebastine-d5.

Experimental Protocols

Stage 1: Synthesis of Diphenylmethanol-d5

The synthesis of the key deuterated intermediate, Diphenylmethanol-d5, is achieved through the reduction of commercially available Benzophenone-d10.

Reaction: Reduction of Benzophenone-d10 with Sodium Borohydride.

Procedure:

-

In a round-bottom flask, dissolve 5.5 g of Benzophenone-d10 in 50 mL of methanol and cool the solution in an ice bath.

-

Slowly add 1.0 g of sodium borohydride to the cooled solution over a period of 10 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting material is consumed.

-

Carefully add 30 mL of 1 M HCl to quench the reaction.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from hexanes to yield Diphenylmethanol-d5 as a white solid.

Stage 2: Synthesis of 4-(diphenylmethoxy-d5)piperidine

This stage involves the etherification of 4-hydroxypiperidine with the deuterated diphenylmethanol.

Reaction: Etherification of 4-hydroxypiperidine with Diphenylmethanol-d5.

Procedure:

-

In a flask equipped with a thermometer and a condenser, combine 42.0 g of Diphenylmethanol-d5, 25.25 g of 4-hydroxypiperidine, and 49.4 g of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to 155-160 °C under vacuum until the evolution of water ceases[1].

-

Cool the resulting glassy residue and partition it between 500 mL of diethyl ether and 200 mL of 2 N aqueous sodium hydroxide[1].

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude 4-(diphenylmethoxy-d5)piperidine, which can be used in the next step without further purification.

Stage 3: Synthesis of Ebastine-d5

The final step is the N-alkylation of the deuterated piperidine intermediate to yield Ebastine-d5.

Reaction: N-alkylation of 4-(diphenylmethoxy-d5)piperidine.

Procedure:

-

Combine 4-(diphenylmethoxy-d5)piperidine, 4-chloro-1-(4-tert-butylphenyl)-1-butanone, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile or DMF).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent such as ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain crude Ebastine-d5.

Purification of Ebastine-d5

Purification of the final product is crucial to obtain Ebastine-d5 of high purity, suitable for use as an internal standard. A combination of recrystallization and chromatographic techniques is recommended.

Purification Workflow

Caption: Purification workflow for Ebastine-d5.

Recrystallization

Procedure:

-

Dissolve the crude Ebastine-d5 in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

-

Dry the crystals under vacuum to obtain recrystallized Ebastine-d5.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC is the method of choice.

Typical HPLC Conditions:

-

Column: A reversed-phase C18 column is suitable.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used.

-

Detection: UV detection at a wavelength of 262 nm is appropriate for Ebastine[2].

The fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure to yield highly pure Ebastine-d5.

Data Presentation

Table 1: Physicochemical Properties of Ebastine and Ebastine-d5

| Property | Ebastine | Ebastine-d5 |

| Molecular Formula | C₃₂H₃₉NO₂ | C₃₂H₃₄D₅NO₂ |

| Molecular Weight | 469.67 g/mol | 474.70 g/mol [3] |

| Monoisotopic Mass | 469.2981 Da | 474.3295 Da[3] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

Table 2: Analytical Data for Ebastine-d5

| Analysis | Expected Result |

| ¹H NMR | Consistent with the structure of Ebastine, with a decrease in the integration of the aromatic protons corresponding to the deuterated phenyl ring. |

| ¹³C NMR | Consistent with the structure of Ebastine, with potential splitting of carbon signals adjacent to the deuterated positions. |

| Mass Spectrometry | Molecular ion peak (M+H)⁺ at m/z 475.3, confirming the incorporation of five deuterium atoms[3]. |

| Purity (HPLC) | >98% |

Conclusion

The synthesis and purification of Ebastine-d5 can be achieved through a robust multi-step process. The key to the synthesis is the preparation of the deuterated intermediate, Diphenylmethanol-d5, which is then incorporated into the final molecule. Careful purification by recrystallization and preparative HPLC is essential to obtain a product of high purity suitable for its intended use as an internal standard in sensitive bioanalytical methods. The protocols and data presented in this guide provide a comprehensive resource for researchers and scientists involved in the development and application of deuterated pharmaceutical standards.

References

A Technical Guide to Commercial Ebastine-d5 for Research Applications

This guide provides an in-depth overview of commercially available Ebastine-d5 for researchers, scientists, and professionals in drug development. It covers key technical data from various suppliers, experimental applications, and relevant biological pathways.

Introduction to Ebastine-d5

Ebastine-d5 is the deuterium-labeled form of Ebastine, a second-generation antihistamine that acts as a potent and selective antagonist of the histamine H1 receptor.[1][2][3] Due to its isotopic labeling, Ebastine-d5 serves as an ideal internal standard for the quantification of Ebastine in biological samples using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[4] The stable isotope label ensures that Ebastine-d5 has nearly identical chemical and physical properties to Ebastine, but is distinguishable by its mass, allowing for accurate and precise quantification.

Commercial Suppliers and Technical Data

Several reputable suppliers offer Ebastine-d5 for research purposes. The following table summarizes key quantitative data from a selection of these commercial sources.

| Supplier | CAS Number | Molecular Formula | Formula Weight ( g/mol ) | Purity/Isotopic Enrichment | Available Formats |

| Cayman Chemical | 1216953-13-7 | C₃₂H₃₄D₅NO₂ | 474.7 | ≥99% deuterated forms (d₁-d₅) | 1 mg (solid) |

| LGC Standards | 1216953-13-7 | C₃₂H₃₄D₅NO₂ | 474.69 | Not specified | 1 mg |

| MedChemExpress | 1216953-13-7 | Not specified | Not specified | Not specified | Inquire for quote |

| BOC Sciences | 1216953-13-7 | C₃₂H₃₄D₅NO₂ | 474.68 | 95% by HPLC; 95% atom D | Inquire for quote |

| US Biological | 1216953-13-7 | C₃₂H₃₄D₅NO₂ | 474.68 | 95% by HPLC; 95% atom D | 1 mg, 10 mg |

| Simson Pharma | 1316815-02-7 | Not specified | Not specified | Not specified | Inquire for quote |

Key Research Applications and Experimental Protocols

The primary application of Ebastine-d5 is as an internal standard for the quantitative analysis of Ebastine in pharmacokinetic and metabolic studies.

Protocol: Quantification of Ebastine in Plasma using LC-MS/MS

This protocol outlines a general procedure for using Ebastine-d5 as an internal standard for the determination of Ebastine concentrations in plasma samples.

1. Sample Preparation:

- Thaw plasma samples at room temperature.

- To 100 µL of plasma, add 10 µL of Ebastine-d5 internal standard solution (concentration will depend on the expected range of Ebastine concentrations).

- Perform a protein precipitation step by adding 300 µL of acetonitrile.

- Vortex the mixture for 1 minute.

- Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Use a C18 reverse-phase column.

- Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile.

- The specific gradient program will need to be optimized for the particular LC system and column.

- Mass Spectrometry (MS/MS):

- Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

- Use multiple reaction monitoring (MRM) to detect the transitions for both Ebastine and Ebastine-d5.

- The precursor and product ion pairs for each analyte will need to be determined and optimized.

3. Data Analysis:

- Integrate the peak areas for both Ebastine and Ebastine-d5.

- Calculate the peak area ratio of Ebastine to Ebastine-d5.

- Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

- Determine the concentration of Ebastine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Below is a graphical representation of this experimental workflow.

Relevant Signaling and Biological Pathways

Ebastine primarily exerts its therapeutic effects by antagonizing the histamine H1 receptor. Understanding this pathway is crucial for researchers in drug development.

Histamine H1 Receptor Signaling Pathway

Histamine, upon binding to the H1 receptor (a G-protein coupled receptor), activates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators. Ebastine competitively binds to the H1 receptor, thereby blocking the binding of histamine and inhibiting this signaling cascade.

The diagram below illustrates the histamine H1 receptor signaling pathway and the inhibitory action of Ebastine.

Inhibition of T-Cell Cytokine Production

In addition to its antihistaminic effects, research has shown that Ebastine can modulate immune responses by inhibiting T-cell proliferation and the production of Th2-type cytokines, such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5).[4] It has also been observed to decrease the production of pro-inflammatory cytokines like IL-6 and TNF-α by macrophages.[4] This suggests a broader anti-inflammatory role for Ebastine beyond H1 receptor antagonism.

The following diagram depicts the inhibitory effect of Ebastine on cytokine production in T-cells.

Conclusion

Ebastine-d5 is an essential tool for researchers engaged in the development and analysis of Ebastine. Its commercial availability from a range of suppliers provides access to a reliable internal standard for accurate bioanalytical quantification. A thorough understanding of its application in experimental protocols, such as LC-MS/MS, and its role in modulating key biological pathways, including histamine H1 receptor signaling and T-cell cytokine production, is vital for advancing research in allergy, immunology, and pharmacology.

References

A Technical Guide to the Isotopic Purity of Commercial Ebastine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of commercially available Ebastine-d5, a deuterated internal standard crucial for the accurate quantification of the antihistamine drug ebastine in pharmacokinetic and metabolic studies. This document outlines the typical isotopic purity specifications, the analytical methodologies used for its determination, and a representative experimental workflow.

Introduction

Ebastine-d5 is a stable isotope-labeled version of Ebastine, where five hydrogen atoms on one of the phenyl rings have been replaced with deuterium.[1][2] This modification results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled drug by mass spectrometry.[3] Its primary application is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure precise and accurate measurement of ebastine concentrations in biological matrices.[1][3] The isotopic purity of Ebastine-d5 is a critical quality attribute, as the presence of unlabeled (d0) or partially deuterated species can interfere with the quantification of the analyte.

Isotopic Purity of Commercial Ebastine-d5

Commercial suppliers of Ebastine-d5 typically provide a certificate of analysis with data on the isotopic purity of the specific batch. While individual batch specifications may vary, a common purity claim is available.

Table 1: Summary of Publicly Available Isotopic Purity Data for Commercial Ebastine-d5

| Supplier | Purity Specification |

| Cayman Chemical | ≥99% deuterated forms (d1-d5) |

Note: This data is based on publicly available information and may not represent all commercial sources. It is recommended to consult the certificate of analysis for the specific lot being used.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like Ebastine-d5 relies on advanced analytical techniques capable of separating and quantifying molecules based on their mass-to-charge ratio. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.[4]

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

This is the most common and powerful technique for assessing isotopic purity.[4][5]

a) Sample Preparation:

A stock solution of Ebastine-d5 is prepared in a suitable organic solvent, such as methanol or acetonitrile, at a known concentration (e.g., 1 mg/mL). This stock solution is then further diluted to an appropriate concentration for LC-MS analysis (e.g., 1 µg/mL).

b) Chromatographic Separation:

An ultra-high-performance liquid chromatography (UHPLC) system is used to introduce the sample into the mass spectrometer. A reversed-phase C18 column is typically employed. The mobile phase usually consists of a gradient mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.

c) Mass Spectrometric Analysis:

A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used for detection. The instrument is operated in positive electrospray ionization (ESI) mode. A full scan mass spectrum is acquired over a relevant mass range to detect the protonated molecular ions of Ebastine-d5 ([M+H]+) and its isotopologues (d0 to d4).

d) Data Analysis:

The isotopic distribution is determined by extracting the ion chromatograms for each isotopologue (d0, d1, d2, d3, d4, and d5). The peak area of each isotopologue is integrated, and the relative percentage of each is calculated to determine the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, can provide valuable information about the location and extent of deuteration.

a) Sample Preparation:

A sufficient amount of the Ebastine-d5 sample is dissolved in a deuterated NMR solvent (e.g., chloroform-d, methanol-d4).

b) Data Acquisition:

¹H NMR spectra are acquired to determine the absence of signals at the positions where deuterium atoms should be present. The integration of the remaining proton signals can be used to estimate the degree of deuteration. ²H NMR provides direct detection of the deuterium signals, confirming their presence and location.

c) Data Analysis:

The relative integrals of the signals in the ¹H NMR spectrum corresponding to the deuterated and non-deuterated positions are compared to calculate the isotopic enrichment.

Visualizations

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for the determination of Ebastine-d5 isotopic purity using LC-HRMS.

Caption: Workflow for Ebastine-d5 Isotopic Purity Analysis.

Logical Relationship in Bioanalytical Quantification

The diagram below illustrates the role of Ebastine-d5 as an internal standard in a typical bioanalytical method for the quantification of Ebastine.

Caption: Role of Ebastine-d5 in Bioanalytical Quantification.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Ebastine-d5 | C32H39NO2 | CID 45039122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Ebastine-d5 in Modern Pharmacokinetic Analysis of Ebastine

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmacokinetic (PK) research, the precision and accuracy of bioanalytical methods are paramount. For the second-generation antihistamine Ebastine, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for determining its efficacy and safety profile. A key player in achieving reliable quantitative data for Ebastine and its pharmacologically active metabolite, Carebastine, is the deuterated internal standard, Ebastine-d5. This technical guide delves into the integral role of Ebastine-d5 in pharmacokinetic studies, providing detailed experimental protocols and structured data to aid researchers in the field.

Ebastine undergoes extensive first-pass metabolism, converting it to Carebastine, which is largely responsible for its antihistaminic effects.[1][2] Consequently, negligible levels of the unchanged parent drug are found in plasma and urine.[3] The accurate quantification of both Ebastine and Carebastine is therefore essential for a comprehensive pharmacokinetic assessment. To this end, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering high sensitivity and selectivity.[4][5] In such assays, a stable isotope-labeled internal standard, such as Ebastine-d5, is indispensable for correcting variations during sample preparation and analysis.

The Function of Ebastine-d5 as an Internal Standard

Ebastine-d5 is a deuterated analog of Ebastine, meaning five hydrogen atoms in the molecule have been replaced with deuterium atoms. This subtle change in mass does not significantly alter its chemical properties, allowing it to mimic the behavior of the parent analyte, Ebastine, during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the non-deuterated Ebastine by the mass spectrometer.

The primary role of Ebastine-d5 is to serve as an internal standard (IS) in bioanalytical methods. By adding a known concentration of Ebastine-d5 to each plasma sample at the beginning of the workflow, any sample-to-sample variability in extraction recovery or matrix effects that might suppress or enhance the ionization of the analyte can be normalized. The ratio of the analyte's response to the IS's response is used for quantification, leading to more accurate and precise results.

Quantitative Data from Bioanalytical Methods

The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the simultaneous determination of Ebastine and Carebastine using deuterated internal standards.

Table 1: Mass Spectrometry Parameters

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |

| Ebastine | 470.7 | 167.1 |

| Hydroxyebastine | 486.7 | 167.1 |

| Carebastine | 500.6 | 167.1 |

| Desalkylebastine | 268.4 | 167.1 |

| Ebastine-d5 | 2.83 min | Not Specified |

| Carebastine-d5 | 1.21 min | Not Specified |

| Terfenadine (IS) | 472.7 | 436.0 |

Data compiled from multiple sources.[4][6]

Table 2: Chromatographic and Method Validation Parameters

| Parameter | Ebastine | Carebastine |

| Retention Time | 2.84 min | 1.22 min |

| Linearity Range | 0.01 - 8.00 ng/mL | 1.00 - 300 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.0100 ng/mL | 1.00 ng/mL |

| Mean Extraction Recovery | 96.5% - 106.0% | 90.1% - 101.8% |

| Precision (%CV) | < 12.5% | < 12.5% |

| Accuracy | > 88% | > 88% |

Data sourced from a study using Ebastine-d5 and Carebastine-d5 as internal standards.[6]

Detailed Experimental Protocols

A robust and reproducible experimental protocol is the foundation of any successful pharmacokinetic study. The following outlines a typical workflow for the analysis of Ebastine and Carebastine in human plasma using LC-MS/MS with Ebastine-d5 as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.[6]

-

Aliquoting: Transfer 50.0 µL of human plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 30.0 µL of the internal standard working solution (containing Ebastine-d5 and Carebastine-d5 at a concentration of 1.00 µg/mL) to the plasma sample.

-

Precipitation: Add a precipitating agent, such as methanol, to the sample.

-

Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The prepared samples are then injected into the LC-MS/MS system for separation and detection.

-

Chromatographic Column: A reversed-phase C18 column is typically used for separation.[4]

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and 5 mM ammonium acetate.[4][6] Formic acid may be added to improve peak shape and response.[6]

-

Elution: Isocratic elution is often employed, where the mobile phase composition remains constant throughout the run.[4]

-

Flow Rate: A typical flow rate is 0.2 mL/min.[4]

-

Mass Spectrometry Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect the precursor-to-product ion transitions for Ebastine, Carebastine, and their respective deuterated internal standards.[4]

Visualizing the Workflow and Metabolic Pathway

To better illustrate the experimental and biological processes, the following diagrams have been generated using Graphviz.

Caption: Bioanalytical workflow for pharmacokinetic analysis.

Caption: Primary metabolic pathway of Ebastine.

References

- 1. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

The Deuterium Switch: An In-depth Technical Guide to Understanding Deuterium Labeling in Drug Metabolism

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful tool in modern drug development. This technique, often referred to as "deuterium switching," leverages the kinetic isotope effect to favorably alter the metabolic profile of drug candidates. This guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of deuterium labeling in drug metabolism and pharmacokinetics (DMPK).

Core Principles: The Deuterium Kinetic Isotope Effect (KIE)

The foundation of deuterium labeling's utility in drug metabolism lies in the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H) due to the difference in their zero-point vibrational energies.[1] Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic process.[2]

This is particularly relevant for drug metabolism mediated by Cytochrome P450 (CYP) enzymes, which often involves the cleavage of a C-H bond.[3] By selectively replacing a hydrogen atom at a metabolically vulnerable position with a deuterium atom, the rate of metabolism at that site can be significantly reduced.[2] This can result in:

-

Slower Metabolism: A decreased rate of metabolic clearance.[1]

-

Improved Pharmacokinetic Profile: This may lead to a longer drug half-life (t½), increased overall drug exposure (AUC), and potentially lower, less frequent dosing regimens.[2][4]

-

Metabolic Switching: Slowing metabolism at one site may cause the drug to be metabolized at alternative sites, a phenomenon that must be carefully evaluated.[2]

-

Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a specific C-H bond, deuteration at that site can reduce its formation, thereby improving the drug's safety profile.[4][5]

The magnitude of the KIE is expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the deuterated compound (kD). For primary KIEs, where the bond to the isotope is broken in the rate-determining step, this ratio (kH/kD) typically ranges from 2 to 8.[1]

The Deuterium Kinetic Isotope Effect.

Applications in Drug Development

Deuterium labeling is a versatile strategy employed throughout the drug discovery and development pipeline.

Deuterated Drug Development Workflow.

A prime example of the successful application of this strategy is Deutetrabenazine , the first deuterated drug to receive FDA approval.[5][6] It is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease.[7] The deuteration of the two methoxy groups in tetrabenazine significantly slows their metabolism by CYP2D6.[1] This results in a longer half-life of the active metabolites, allowing for a lower daily dose and less frequent administration compared to tetrabenazine, along with a reduction in peak plasma concentrations which may contribute to improved tolerability.[3][7]

Quantitative Data: Pharmacokinetic Comparison of Deuterated vs. Non-Deuterated Drugs

The impact of deuterium substitution on the pharmacokinetic (PK) parameters of a drug is a critical aspect of its evaluation. The following tables summarize the comparative PK data for several deuterated drugs and their non-deuterated counterparts.

| Parameter | Tetrabenazine (25 mg) | Deutetrabenazine (equivalent dose) | Fold Change | Reference |

| Active Metabolites | (α+β)-HTBZ | d6-(α+β)-HTBZ | ||

| t½ (half-life) | ~2-5 hours | ~9-11 hours | ~2-4x increase | [3][8] |

| AUC (Total Exposure) | Normalized to 1 | ~2-fold increase | ~2x | [8][9] |

| Cmax (Peak Concentration) | Higher | Lower | ~50% reduction | [3] |

| Drug | Key Pharmacokinetic Improvement with Deuteration | Reference |

| Deutivacaftor | Slower clearance and a longer half-life compared to ivacaftor. | [10] |

| d9-methadone | 5.7-fold increase in AUC and a significant reduction in clearance (0.9 vs 4.7 L/h/kg) in mice compared to methadone. |

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a primary screen to determine the susceptibility of a compound to metabolism by Phase I enzymes, predominantly CYPs.

Materials:

-

Test compound (deuterated and non-deuterated)

-

Pooled human or rodent liver microsomes

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for analytical quantification)

-

Incubator or shaking water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).

-

Prepare a working solution of the test compounds by diluting the stock solution in the phosphate buffer to the desired concentration (typically 1 µM final concentration).

-

Prepare the NADPH regenerating system in phosphate buffer according to the manufacturer's instructions.

-

Thaw the liver microsomes on ice and dilute them in cold phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[4]

-

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, add the test compound working solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Vortex the samples to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples at high speed (e.g., >3000 g) for 10-15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Intrinsic clearance (Clint) can be calculated as: Clint = (0.693 / t½) / (mg microsomal protein/mL).

-

In Vivo Rodent Pharmacokinetic Study

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) profile of a deuterated drug compared to its non-deuterated counterpart in a living organism.

Materials:

-

Test animals (e.g., Sprague-Dawley rats or CD-1 mice)

-

Dosing vehicles (e.g., saline, PEG400, or a suspension)

-

Dosing equipment (e.g., oral gavage needles, syringes)

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization and Dosing:

-

Acclimate animals to the housing conditions for at least one week.

-

Fast animals overnight before dosing (with access to water).

-

Prepare the dosing formulations of the deuterated and non-deuterated compounds at the required concentration.

-

Administer the compounds to different groups of animals via the desired route (e.g., oral gavage (PO) or intravenous injection (IV)).

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Collect blood from a suitable site (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

-

Plasma Preparation:

-

Centrifuge the blood samples (e.g., at 2000 g for 10 minutes) to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Bioanalysis and Pharmacokinetic Analysis:

-

Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t½: Elimination half-life.

-

Cl: Clearance.

-

Vd: Volume of distribution.

-

F%: Bioavailability (if both IV and PO data are available).

-

-

General Protocol for LC-MS/MS Bioanalysis

This protocol outlines the quantification of a deuterated drug and its non-deuterated analog in plasma. Typically, one compound serves as the analyte and the other as the internal standard.

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing the deuterated internal standard.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed for 10 minutes to pellet proteins.

-

Transfer the supernatant for analysis.

-

-

Chromatographic Conditions (Example):

-

LC System: UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure co-elution of the analyte and internal standard while separating them from matrix interferences.

-

Flow Rate: 0.5 mL/min.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI), positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize specific precursor-to-product ion transitions for both the non-deuterated analyte and the deuterated internal standard.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of calibration standards.

-

Use a weighted linear regression (e.g., 1/x²) to fit the curve.

-

Determine the concentration of the analyte in the unknown samples by back-calculating from their peak area ratios using the regression equation.

-

General Protocol for Synthesis of Deuterated Compounds

One common method for introducing deuterium is through hydrogen-deuterium (H-D) exchange, often catalyzed by a metal.

Materials:

-

Non-deuterated parent compound

-

Deuterium source (e.g., deuterium oxide - D₂O)

-

Catalyst (e.g., Palladium on carbon - Pd/C)

-

Reaction vessel suitable for heating

-

Solvents for extraction and purification

Procedure:

-

Reaction Setup:

-

In a reaction vessel, dissolve or suspend the parent compound in D₂O.

-

Add the catalyst (e.g., 10 mol% Pd/C).

-

The reaction may be heated (e.g., to 80-120°C) and stirred for a period ranging from hours to days, depending on the lability of the target C-H bonds.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture.

-

Filter off the catalyst.

-

Extract the deuterated compound with a suitable organic solvent.

-

Dry the organic layer (e.g., over anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product using techniques such as column chromatography or recrystallization.

-

-

Characterization:

-

Confirm the identity and purity of the deuterated compound using ¹H NMR, ¹³C NMR, and LC-MS.

-

Determine the extent and location of deuterium incorporation using mass spectrometry (to observe the mass shift) and ²H NMR.

-

Visualizing Metabolic Pathways and Logical Relationships

Metabolic Switching Pathway.

KIE Interpretation Logic.

Conclusion

Deuterium labeling has transitioned from a niche academic tool to a clinically and commercially validated strategy in drug development. By harnessing the kinetic isotope effect, medicinal chemists can rationally design molecules with improved pharmacokinetic properties, potentially leading to safer, more effective, and more convenient therapeutic options. A thorough understanding of the principles of KIE, coupled with rigorous in vitro and in vivo experimental evaluation, is essential for successfully applying this powerful technique to the next generation of medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. dot | Graphviz [graphviz.org]

- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Preparation of Deuterium-Labeled Armodafinil by Hydrogen-Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ebastine-d5: CAS Number, Identification, and Application

This technical guide provides a comprehensive overview of Ebastine-d5, a deuterated analog of the second-generation antihistamine, Ebastine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its identification, physicochemical properties, and its critical role as an internal standard in pharmacokinetic and metabolic studies.

Core Identification and Properties

Ebastine-d5 is a stable isotope-labeled version of Ebastine, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Ebastine in biological matrices using mass spectrometry-based methods.

CAS Number: 1216953-13-7[1][2][3]

Synonyms: 1-[4-(1,1-Dimethylethyl)phenyl]-4-[4-(phenylphenyl-2,3,4,5,6-d5-methoxy)-1-piperidinyl]-1-butanone, Estivan-d5, Ebastel-d5, Kestine-d5[1][3]

Physicochemical Data

A summary of the key physicochemical properties of Ebastine-d5 is presented in the table below, alongside the properties of its non-deuterated counterpart, Ebastine, for comparison.

| Property | Ebastine-d5 | Ebastine |

| Molecular Formula | C₃₂H₃₄D₅NO₂[1][3] | C₃₂H₃₉NO₂[4] |

| Molecular Weight | 474.7 g/mol [1][5] | 469.7 g/mol [4] |

| IUPAC Name | 1-(4-tert-butylphenyl)-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one[5] | 4-(4-benzhydryloxypiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one[4] |

| Purity | ≥99% deuterated forms (d₁-d₅)[1] | Not Applicable |

| Solubility | Slightly soluble in Methanol (warmed)[1] | Sparingly soluble in methanol[6] |

Metabolic Pathway of Ebastine

Ebastine is a prodrug that undergoes extensive first-pass metabolism in the liver to its pharmacologically active metabolites. The primary metabolic pathways involve N-dealkylation and hydroxylation, catalyzed mainly by cytochrome P450 enzymes, particularly CYP3A4 and CYP2J2.[2][7][8] The major active metabolite is Carebastine. Understanding this pathway is crucial for interpreting pharmacokinetic data where Ebastine-d5 is used as an internal standard.

Experimental Protocols: Quantification of Ebastine using Ebastine-d5

Ebastine-d5 is primarily used as an internal standard for the accurate quantification of Ebastine in biological samples, typically plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on published methods.[4][5][9]

Sample Preparation: Protein Precipitation

-

To 50 µL of human plasma sample in a polypropylene tube, add 30 µL of the internal standard working solution (Ebastine-d5).[9]

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.[9]

-

Vortex the mixture for approximately 30 seconds.

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation of Ebastine and Ebastine-d5 is achieved using a reverse-phase C18 column. The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-product ion transitions for both the analyte and the internal standard.

| Parameter | Typical Conditions |

| Column | Synergi™ Hydro-RP 80A (4 μm, 50 mm × 2.0 mm) or equivalent C18 column[4][9] |

| Mobile Phase A | 0.1% Formic Acid in 5 mM Ammonium Acetate[4] |

| Mobile Phase B | 100% Methanol[4] |

| Flow Rate | 0.4 mL/min[4] |

| Injection Volume | 5-20 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Ebastine) | m/z 470.3 → 167.1[9] |

| MRM Transition (Ebastine-d5) | m/z 475.4 → 203.3[9] |

Experimental Workflow and Data Analysis

The overall workflow for a typical pharmacokinetic study involving the quantification of Ebastine using Ebastine-d5 as an internal standard is depicted below.

Quantitative Data Summary

The use of Ebastine-d5 as an internal standard allows for the development of robust and reliable analytical methods. Key validation parameters from a representative LC-MS/MS method are summarized below.

| Parameter | Ebastine | Carebastine |

| Linearity Range | 0.01 - 8.0 ng/mL[4] | 1.00 - 300 ng/mL[4] |

| Mean Extraction Recovery | 96.5% - 106.0%[9] | 90.1% - 101.8%[9] |

| Mean Recovery (Internal Standard) | Ebastine-d5: 96.9%[9] | Carebastine-d5: 92.6%[9] |

| Matrix Factor (Low QC) | 97.7% (RSD 2.0%)[9] | 96.9% (RSD 2.0%)[9] |

| Matrix Factor (High QC) | 100.7% (RSD 2.8%)[9] | 101.5% (RSD 4.2%)[9] |

Conclusion

Ebastine-d5 is an indispensable tool for the accurate and precise quantification of Ebastine in complex biological matrices. Its chemical and physical properties are well-characterized, and its application as an internal standard in LC-MS/MS methods is well-established. This guide provides essential technical information to support its use in preclinical and clinical drug development, ensuring high-quality data for pharmacokinetic and metabolism studies.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ebastine? [synapse.patsnap.com]

- 4. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Myocardial pharmacokinetics of ebastine, a substrate for cytochrome P450 2J, in rat isolated heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of CYP2J2 and CYP4F12 in the metabolism of ebastine in human intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

In-Depth Technical Guide to the Safe Handling of Ebastine-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling procedures, and technical data for Ebastine-d5, a deuterated internal standard essential for the accurate quantification of Ebastine in various analytical methodologies. Adherence to the protocols and safety measures outlined herein is crucial for ensuring a safe laboratory environment and maintaining the integrity of experimental results.

Compound Identification and Properties

Ebastine-d5 is the deuterium-labeled version of Ebastine, a second-generation H1 histamine receptor antagonist.[1] Its primary application is as an internal standard in mass spectrometry-based analyses, such as GC-MS or LC-MS, for the quantification of Ebastine.[2]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of Ebastine-d5.

| Property | Value | Source |

| Chemical Name | 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(phenylphenyl-2,3,4,5,6-d5-methoxy)-1-piperidinyl]-1-butanone | |

| CAS Number | 1216953-13-7 | [2] |

| Molecular Formula | C₃₂H₃₄D₅NO₂ | [2] |

| Molecular Weight | 474.7 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [2] |

| Solubility | Slightly soluble in Methanol (warmed) | [2] |

| Storage | Store in accordance with information listed on the product insert. Keep container tightly closed. |

Hazard Identification and Safety Precautions

Ebastine-d5 is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Hazardous to the aquatic environment, long-term hazard | 4 | H413: May cause long lasting harmful effects to aquatic life |

Personal Protective Equipment (PPE) and Handling

A standardized workflow for handling powdered Ebastine-d5 is crucial to minimize exposure and prevent contamination.

Caption: A logical workflow for the safe handling of powdered Ebastine-d5.

General Precautions:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Avoid release to the environment.

First Aid Measures

In case of exposure, follow these first-aid measures:

| Exposure Route | First Aid Measures |

| Ingestion | Immediately call a doctor. |

| Inhalation | Supply fresh air; consult a doctor in case of complaints. |

| Skin Contact | Generally, the product does not irritate the skin. |

| Eye Contact | Rinse opened eye for several minutes under running water. |

Experimental Protocols and Considerations

While specific experimental protocols will vary depending on the application, the following provides a general methodology for the preparation of Ebastine-d5 as an internal standard for LC-MS analysis.

Objective: To prepare a stock solution of Ebastine-d5 for use as an internal standard.

Materials:

-

Ebastine-d5 solid

-

Methanol (LC-MS grade), warmed

-

Calibrated analytical balance

-

Volumetric flasks

-

Pipettes

Procedure:

-

Preparation: Work inside a chemical fume hood. Don all required PPE.

-

Weighing: Accurately weigh a precise amount of Ebastine-d5 (e.g., 1 mg) using an analytical balance.

-

Dissolution: Transfer the weighed Ebastine-d5 to a volumetric flask. Add a small amount of warmed methanol and sonicate or vortex until the solid is completely dissolved.

-

Dilution: Bring the solution to the final volume with methanol to achieve the desired stock solution concentration (e.g., 1 mg/mL).

-

Storage: Store the stock solution in a tightly sealed container at the recommended temperature as per the product insert.

Metabolism of Ebastine

Ebastine is a prodrug that is extensively metabolized in the liver to its active metabolite, carebastine.[4][5] This biotransformation is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2J2.[6] Understanding this metabolic pathway is crucial for interpreting pharmacokinetic and pharmacodynamic data.

Caption: The primary metabolic conversion of Ebastine in the liver.

Toxicological Information

The toxicological properties of Ebastine-d5 have not been as extensively studied as its non-deuterated counterpart. However, based on the available safety data sheet, the primary toxicological concern is acute oral toxicity. For Ebastine, preclinical studies have shown it to be free of toxic effects in animals, even at high doses.[7]

Acute Toxicity:

-

Oral: Harmful if swallowed.

Disposal Considerations

Dispose of Ebastine-d5 and its containers in accordance with local, regional, and national regulations. Avoid release into the environment.

This technical guide is intended for use by qualified personnel trained in handling chemical substances. The information provided is based on currently available data and should be used as a supplement to, not a replacement for, comprehensive safety training and institutional safety protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Ebastine-d5 | C32H39NO2 | CID 45039122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ebastine? [synapse.patsnap.com]

- 5. Ebastine - Wikipedia [en.wikipedia.org]

- 6. Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Note: Quantification of Ebastine in Human Plasma using Ebastine-d5 as an Internal Standard by LC-MS/MS

Introduction

Ebastine is a second-generation H1 receptor antagonist widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Accurate and reliable quantification of Ebastine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive method for the determination of Ebastine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Ebastine-d5, is employed to compensate for variations during sample preparation and analysis.[2][3][4] Deuterated internal standards are chemically almost identical to the analyte, ensuring they experience similar effects from sample loss during extraction and matrix effects, leading to more accurate and precise results.[2]

Principle

The method involves the extraction of Ebastine and the internal standard (Ebastine-d5) from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for Ebastine and Ebastine-d5.

Experimental Protocols

Materials and Reagents

-

Ebastine reference standard (≥99% purity)

-

Ebastine-d5 internal standard (≥98% isotopic purity)[2]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA as anticoagulant)

Standard and Sample Preparation

2.1. Preparation of Stock and Working Solutions

-

Ebastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ebastine reference standard in methanol.

-

Ebastine-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ebastine-d5 in methanol.

-

Working Solutions: Prepare serial dilutions of the Ebastine stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of Ebastine-d5 at an appropriate concentration in the same diluent.

2.2. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Ebastine-d5 working solution and vortex briefly.

-

Add 300 µL of acetonitrile (or methanol) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography

-

LC System: A high-performance liquid chromatography system.

-

Column: Synergi™ Hydro-RP 80A (4 µm, 50 mm × 2.0 mm) or equivalent.[5]

-

Mobile Phase A: 0.1% Formic Acid in 5 mM Ammonium Acetate.[5]

-

Mobile Phase B: 100% Methanol.[5]

-

Flow Rate: 0.4 mL/min.[5]

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Gradient Elution: A gradient elution can be optimized for better separation.

3.2. Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

Ebastine: m/z 470.7 → 167.1[6]

-

Ebastine-d5: The precursor ion will be shifted by +5 Da (m/z 475.7), and the product ion may be the same or different depending on the position of the deuterium labels. A common approach is to monitor the same product ion: m/z 475.7 → 167.1.

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2).

Data Presentation

The following tables summarize the quantitative data for the analysis of Ebastine using a deuterated internal standard.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value | Reference |

| Chromatography | ||

| Column | Synergi™ Hydro-RP 80A (4 µm, 50 mm × 2.0 mm) | [5] |

| Mobile Phase A | 0.1% Formic Acid in 5 mM Ammonium Acetate | [5] |

| Mobile Phase B | 100% Methanol | [5] |

| Flow Rate | 0.4 mL/min | [5] |

| Mass Spectrometry | ||

| Ionization Mode | Positive ESI | [7][8] |

| Ebastine MRM | 470.7 → 167.1 | [6] |

| Ebastine-d5 MRM | 475.7 → 167.1 (Predicted) |

Table 2: Method Validation Summary

| Parameter | Result | Reference |

| Linearity Range (Ebastine) | 0.01 - 8.0 ng/mL | [5][9] |

| 0.051 - 31.099 ng/mL | [7][8] | |

| 0.1 - 10 ng/mL | [10] | |

| Accuracy | Within ±15% of nominal concentration | [10] |

| Precision (Intra- and Inter-day) | ≤15% RSD | [10] |

| Mean Recovery (Ebastine) | 96.5% - 106.0% | [5] |

| Mean Recovery (Ebastine-d5) | 96.9% | [5] |

Visualizations

Caption: Experimental workflow for the quantification of Ebastine in plasma.

References

- 1. impactfactor.org [impactfactor.org]

- 2. benchchem.com [benchchem.com]

- 3. texilajournal.com [texilajournal.com]

- 4. scispace.com [scispace.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oaji.net [oaji.net]

- 8. ICI Journals Master List [journals.indexcopernicus.com]

- 9. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: High-Throughput Quantification of Ebastine in Human Plasma using LC-MS/MS with Ebastine-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ebastine in human plasma. The protocol utilizes Ebastine-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This validated method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of Ebastine.

Introduction

Ebastine is a second-generation H1 histamine receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable quantification of Ebastine in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in drug development and clinical research. This application note details a validated LC-MS/MS method for the determination of Ebastine in human plasma, employing Ebastine-d5 as an internal standard to correct for matrix effects and variability in sample processing.[1][2][3]

Experimental Workflow

The overall experimental workflow for the quantification of Ebastine in human plasma is depicted in the following diagram.

Figure 1: Experimental workflow for the quantification of Ebastine.

Materials and Reagents

-

Ebastine reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K2EDTA)

-

Deionized water

Instrumentation

-

Liquid chromatograph (e.g., Agilent 1200 series)

-

Triple quadrupole mass spectrometer (e.g., AB Sciex API-4000)[4]

Experimental Protocols

Preparation of Stock and Working Solutions

-

Ebastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ebastine reference standard in methanol.

-

Ebastine-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ebastine-d5 in methanol.[5]

-

Working Solutions: Prepare serial dilutions of the Ebastine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The concentration of the Ebastine-d5 working solution should be optimized based on the expected analyte concentrations.

Sample Preparation

-